2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine
CAS No.: 2640966-41-0
Cat. No.: VC11822166
Molecular Formula: C17H21ClN4O
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640966-41-0 |
|---|---|
| Molecular Formula | C17H21ClN4O |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine |
| Standard InChI | InChI=1S/C17H21ClN4O/c1-2-13-9-20-17(21-10-13)22-7-4-14(5-8-22)12-23-16-3-6-19-11-15(16)18/h3,6,9-11,14H,2,4-5,7-8,12H2,1H3 |
| Standard InChI Key | ABAQKFFSWRNBAB-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine features a pyrimidine core substituted at position 5 with an ethyl group and at position 2 with a 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine moiety. The piperidine ring introduces conformational flexibility, while the 3-chloropyridinyloxy group contributes to electronic and steric effects.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, and the (3-chloropyridin-4-yl)oxy substituent occupies an equatorial position to minimize steric strain . The Z-configuration of the oxymethylene linkage is stabilized by intramolecular hydrogen bonding .
| Property | Value |
|---|---|
| Molecular Weight | 317.82 g/mol |
| XLogP3 | 3.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 54.8 Ų |
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the pyrimidine core:
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Pyrimidine Functionalization: Introduction of the ethyl group at position 5 via nucleophilic aromatic substitution.
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Piperidine Coupling: Mitsunobu reaction to attach the 4-(hydroxymethyl)piperidine to the pyrimidine nitrogen.
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Chloropyridinyloxy Installation: SN2 displacement of a leaving group on the piperidine’s hydroxymethyl arm with 3-chloropyridin-4-ol .
Optimization Challenges
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Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful base selection .
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Steric Hindrance: Bulky substituents on piperidine necessitate high-temperature conditions (120–150°C) for coupling.
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-Ethyl-2-(piperidin-1-yl)pyrimidine | Tankyrase | 87 | Patent CA3029305 |
| 2-(4-Phenoxypiperidin-1-yl)pyrimidine | β2-Adrenoreceptor | 320 | Evitachem |
ADME Profiling (Predicted)
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.
Future Research Directions
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